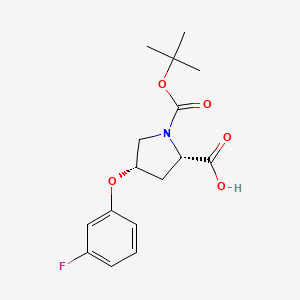

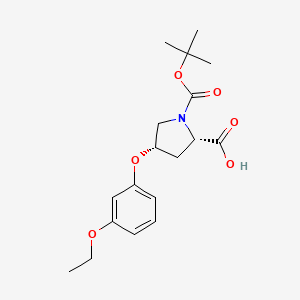

![molecular formula C12H20N2 B3161333 N,N-Dimethyl-4-[(propylamino)methyl]aniline CAS No. 869942-59-6](/img/structure/B3161333.png)

N,N-Dimethyl-4-[(propylamino)methyl]aniline

Vue d'ensemble

Description

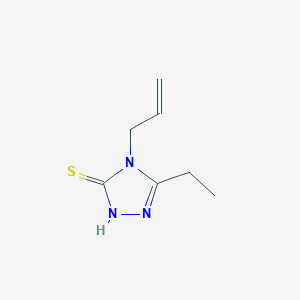

“N,N-Dimethyl-4-[(propylamino)methyl]aniline” is an aromatic amine . It has a molecular formula of C12H20N2 and an average mass of 192.301 Da .

Synthesis Analysis

There are studies that describe the synthesis and characterization of compounds similar to “N,N-Dimethyl-4-[(propylamino)methyl]aniline”. These compounds were characterized by UV–Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-4-[(propylamino)methyl]aniline” consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

“N,N-Dimethyl-4-[(propylamino)methyl]aniline” has a molecular formula of C12H20N2 and an average mass of 192.301 Da .Applications De Recherche Scientifique

Xylan Derivatives and Applications

Chemical modification of xylan, a process relevant to the study of similar compounds like "N,N-Dimethyl-4-[(propylamino)methyl]aniline", explores the synthesis of biopolymer ethers and esters with specific properties for various applications. The research discusses the synthesis of novel xylan esters and ethers, detailing the influence of substitution patterns and functional groups on product properties. Potential applications include drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the versatility of chemically modified biopolymers (Petzold-Welcke et al., 2014).

Aniline Derivatives in Industry

Aniline and its derivatives, closely related to the chemical structure of "N,N-Dimethyl-4-[(propylamino)methyl]aniline", have been extensively used in the manufacture of dyes, rubber processing chemicals, and various other industrial applications. This review emphasizes the broad utility of aniline derivatives across different sectors, highlighting their importance beyond pharmacological uses (Skeen, 1948).

Amyloid Imaging in Alzheimer's Disease

The development of imaging ligands for amyloid in Alzheimer's disease research, such as 18F-FDDNP, which contains dimethylamino functionalities, underscores the relevance of compounds with similar structures in medical diagnostics. These studies provide insight into the potential diagnostic applications of structurally related compounds in neurodegenerative diseases (Nordberg, 2007).

Environmental and Health Risks of Herbicide Paraquat

Research on paraquat, a compound with structural similarities to "N,N-Dimethyl-4-[(propylamino)methyl]aniline", highlights the environmental and health risks associated with its use. This review could provide a context for understanding the safety and regulatory aspects of chemicals with similar properties, emphasizing the need for careful management and regulatory oversight to mitigate potential risks (Tsai, 2013).

Sigma-1 Receptor Mediated Role of Dimethyltryptamine

The study of N,N-dimethyltryptamine, which shares structural motifs with "N,N-Dimethyl-4-[(propylamino)methyl]aniline", in tissue protection, regeneration, and immunity suggests a broader biological role for such compounds. The sigma-1 receptor-mediated activities point to potential therapeutic applications beyond psychotropic effects, including cellular protective mechanisms and medical therapy development (Frecska et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

N,N-dimethyl-4-(propylaminomethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h5-8,13H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMFUJRZOQGYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-[(propylamino)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone](/img/structure/B3161315.png)

![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B3161342.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3161343.png)

![3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B3161350.png)